molecular formula C18H23N3O4S B2364040 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid CAS No. 689767-23-5

6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid

Cat. No.: B2364040
CAS No.: 689767-23-5
M. Wt: 377.46
InChI Key: ATXCGBXNLTVEAD-UHFFFAOYSA-N
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Description

6-(6-Morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid is a quinazolinone derivative featuring a morpholine ring at position 6, a sulfanylidene (thione) group at position 2, and a hexanoic acid chain at position 2. The morpholine moiety contributes hydrogen-bond acceptor properties via its ethereal oxygen, while the thione group enhances electrophilic reactivity, which may influence binding to biological targets such as enzymes or receptors .

Properties

CAS No.

689767-23-5

Molecular Formula

C18H23N3O4S

Molecular Weight

377.46

IUPAC Name

6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid

InChI

InChI=1S/C18H23N3O4S/c22-16(23)4-2-1-3-7-21-17(24)14-12-13(20-8-10-25-11-9-20)5-6-15(14)19-18(21)26/h5-6,12H,1-4,7-11H2,(H,19,26)(H,22,23)

InChI Key

ATXCGBXNLTVEAD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone scaffold is typically constructed via the Niementowski reaction, which involves cyclocondensation of anthranilic acid derivatives with formamide or urea. Recent adaptations employ anthranilic acid and methyl isothiocyanate to introduce the 2-sulfanylidene moiety.

Procedure :

  • Cyclization : Anthranilic acid (10 mmol) and methyl isothiocyanate (12 mmol) are refluxed in acetic acid (50 mL) for 8–12 hours.
  • Isolation : The crude product is precipitated by cooling, filtered, and washed with ethanol to yield 3H-quinazolin-4-one-2-thione (yield: 78–85%).

Mechanism :
$$
\text{Anthranilic acid} + \text{CH}3\text{NCS} \xrightarrow{\Delta} \text{3H-quinazolin-4-one-2-thione} + \text{CH}3\text{NH}2 + \text{H}2\text{O}
$$
The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, followed by cyclodehydration.

Nitration and Morpholine Substitution

Nitration at position 6 is achieved using a nitrating mixture (HNO₃/H₂SO₄), followed by substitution with morpholine.

Step 1: Nitration

  • 3H-quinazolin-4-one-2-thione (5 mmol) is dissolved in concentrated H₂SO₄ (20 mL) at 0°C.
  • Fuming HNO₃ (2.5 mL) is added dropwise, and the mixture is stirred for 3 hours.
  • Product : 6-Nitro-3H-quinazolin-4-one-2-thione (yield: 65%, m.p. 212–215°C).

Characterization and Analytical Data

Property Value Method
Molecular Formula C₁₆H₂₀N₄O₃S HRMS (ESI+)
Melting Point 198–202°C Differential Scanning Calorimetry
Solubility DMSO (>50 mg/mL), H₂O (<0.1 mg/mL) Shake-flask method
IR (ν, cm⁻¹) 1672 (C=O), 3411 (NH), 1392 (C-N) FT-IR
¹H NMR (DMSO-d₆, δ ppm) 7.71 (s, 1H, H-2), 3.65 (m, 4H, morpholine) 400 MHz spectrometer

Critical Analysis of Methodologies

  • Niementowski vs. Suzuki Coupling :

    • Niementowski is cost-effective but requires harsh conditions.
    • Suzuki coupling offers regioselectivity but involves expensive catalysts.
  • Morpholine Introduction :

    • Nucleophilic substitution post-nitration/reduction is reliable but yields moderate results.
    • Direct coupling using Buchwald-Hartwig conditions remains unexplored.
  • Hexanoic Acid Attachment :

    • Alkylation with 6-bromohexanoic acid is straightforward but prone to over-alkylation.
    • Carbodiimide-mediated coupling could improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvents and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its antibacterial properties, particularly in the context of tuberculosis treatment. Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. The presence of the morpholine ring enhances its ability to bind to specific molecular targets, modulating their activity effectively. This characteristic makes it suitable for investigating pathways involved in disease mechanisms and therapeutic interventions.

Material Science

The compound serves as a building block for synthesizing more complex materials. Its unique chemical properties allow it to be used in the development of advanced materials and as a catalyst in various chemical processes. The versatility in synthesis routes enables researchers to tailor properties for specific applications in material science .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity Study : A recent study synthesized various derivatives of the compound and tested them against multiple bacterial strains. The findings indicated that certain derivatives exhibited potent antimicrobial activity, making them candidates for further development as antibacterial agents .
  • Enzyme Inhibition Research : Investigations into the enzyme inhibition properties of this compound revealed that it effectively inhibits specific enzymes involved in metabolic pathways related to cancer progression, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Morpholine vs. Piperidine Derivatives

Evidence from esters of 6-(morpholin-4-yl)hexanoic acid and 6-(piperidin-1-yl)hexanoic acid reveals significant differences in activity. For example, decyl esters of the morpholine derivative exhibit an ER (enhancement ratio) value of 15.0, compared to 5.6 for the piperidine analog. This suggests that the morpholine’s ethereal oxygen enhances activity via hydrogen bonding or increased lipophilicity .

Thione-Containing Analogues

These analogs are often prioritized for antimicrobial or anticancer screening due to thione’s electrophilic reactivity .

Commercial and Research Relevance

  • The target compound’s structural complexity limits commercial availability, whereas simpler analogs like 6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid are widely supplied (95% purity) .
  • Analogs with extended aromatic systems (e.g., benzimidazole-thiazole hybrids) show promise in kinase inhibition but face challenges in solubility due to higher logP values .

Biological Activity

The compound 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H21N3O2S\text{C}_{16}\text{H}_{21}\text{N}_3\text{O}_2\text{S}

This compound features a quinazoline core, which is often associated with various pharmacological properties.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against different cancer cell lines, showing promising results.

Case Study:
In a study evaluating the cytotoxic activity of various quinazoline derivatives, the compound displayed an IC50 value indicating effective inhibition of cancer cell growth, comparable to established chemotherapeutics like cisplatin .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial activities. The presence of the morpholine group in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy against bacterial strains.

Research Findings:
In vitro studies have shown that related quinazoline compounds exhibit broad-spectrum antimicrobial activity. The specific compound's structure suggests it may possess similar properties, warranting further investigation into its effectiveness against resistant bacterial strains.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Kinases: Quinazoline derivatives often act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: Some studies suggest that quinazoline derivatives possess antioxidant properties, which can protect normal cells while targeting malignant ones .

Comparative Biological Activity Table

Activity TypeCompound TypeMechanismReference
AnticancerQuinazoline DerivativesApoptosis induction
AntimicrobialQuinazoline DerivativesInhibition of microbial growth
AntioxidantQuinazoline DerivativesFree radical scavenging

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a morpholine derivative with a quinazolinone precursor.
  • Step 2 : Introduction of the sulfanylidene group via thioamide formation, often using thiourea or phosphorus pentasulfide under reflux.
  • Step 3 : Coupling the hexanoic acid chain using carbodiimide-based reagents (e.g., EDC/HOBt). Critical conditions include precise temperature control (70–90°C for thioamide formation), solvent selection (e.g., ethanol or DMF), and catalysts like piperidine for Knoevenagel condensations. Purification via column chromatography or recrystallization is essential to isolate the product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • NMR Spectroscopy : 1^1H NMR confirms the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH2_2 groups) and quinazolinone aromatic protons (δ 7.5–8.5 ppm). 13^13C NMR identifies the sulfanylidene carbon (δ ~180 ppm).
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C19_{19}H24_{24}N4_4O4_4S).
  • IR Spectroscopy : A strong absorption band near 1680 cm1^{-1} confirms the C=O group of the quinazolinone ring .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).
  • Anti-inflammatory Screening : Inhibition of COX-2 enzyme activity via ELISA.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC50_{50} values. Dose ranges typically span 1–100 μM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50} values across studies)?

  • Standardized Assay Conditions : Control variables like pH, serum content, and incubation time. For example, serum proteins may bind the compound, reducing bioavailability.
  • Structural Analog Comparisons : Test derivatives lacking the morpholine or sulfanylidene group to identify critical pharmacophores. Evidence from similar quinazolinones shows that the sulfanylidene moiety enhances antimicrobial potency by 3–5-fold .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., NF-κB for anti-inflammatory effects) .

Q. What computational methods are effective in predicting its interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes like dihydrofolate reductase (DHFR). The morpholine group often forms hydrogen bonds with active-site residues.
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes. Key interactions include π-π stacking between the quinazolinone ring and aromatic residues .

Q. How does the morpholine moiety influence pharmacokinetic properties?

  • Solubility : The morpholine ring increases water solubility by ~20% compared to non-morpholine analogs, as shown in logP measurements (reduced from 2.8 to 1.5).
  • Bioavailability : In vivo rat studies of similar compounds demonstrate a 1.8-fold increase in oral bioavailability due to enhanced intestinal absorption .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Issue : Co-elution of byproducts (e.g., unreacted thiourea derivatives) during chromatography.
  • Solution : Gradient elution with hexane/ethyl acetate (7:3 to 1:1) or preparative HPLC with a C18 column. Recrystallization in ethanol/water (4:1) improves purity to >95% .

Q. How are stability issues (e.g., degradation under acidic conditions) mitigated in formulation studies?

  • pH Optimization : Lyophilized formulations at pH 6.5–7.0 show <5% degradation over 6 months.
  • Protective Excipients : Cyclodextrin encapsulation reduces sulfanylidene oxidation by 40% .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Nonlinear Regression : Four-parameter logistic model (GraphPad Prism) to calculate IC50_{50}, Hill slope, and maximal efficacy.
  • Outlier Handling : Grubbs’ test (α = 0.05) to exclude anomalous data points .

Q. How should researchers report conflicting data on toxicity profiles?

  • Meta-Analysis : Compare LD50_{50} values across studies using fixed-effects models. For example, hepatotoxicity in mice (LD50_{50} = 250 mg/kg) vs. rats (LD50_{50} = 400 mg/kg) may reflect species-specific metabolic differences.
  • Mechanistic Studies : Assess mitochondrial membrane potential (JC-1 staining) to clarify organ-specific toxicity .

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